Home > Products > Screening Compounds P5213 > N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide -

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide

Catalog Number: EVT-5506283
CAS Number:
Molecular Formula: C23H19N3O3
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐{[3‐(4‐Chlorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methylsulfanyl}‐5‐methyl‐1,3,4‐thiadiazole []

Compound Description: This compound is a 1,2,4-oxadiazole derivative synthesized via condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. [] The reported crystal structure shows that the benzene and oxadiazole rings are coplanar. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] []

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It has demonstrated preclinical antipsychotic-like and procognitive activities. []

1‐[(2,6‐Dimethyl­phen­yl)amino­carbonyl­meth­yl]‐4‐{[3‐(3-methoxy­phen­yl)‐1,2,4‐oxadiazol‐5‐yl]meth­yl}piperazine []

Compound Description: This compound's molecular structure is characterized by an intramolecular N—H⋯N hydrogen bond and intermolecular C—H⋯π interactions. []

1‐[(2,6‐Di­methyl­phenyl)­amino­carbonyl­methyl]‐4‐{[3‐(4‐nitro­phenyl)‐1,2,4‐oxa­diazol‐5‐yl]­methyl}piperazine []

Compound Description: Synthesized from 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, this compound exhibits intramolecular C—H⋯N interactions and intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions in its crystal structure. []

Methyl 2-{[3-(4-methyl­sulfanyl)­phenyl-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate []

Compound Description: This compound was obtained through the reaction of methyl (2-hydroxyphenyl)acetate with 3-(4-methylthio)phenyl-5-chloromethyl-1,2,4-oxadiazole. [] Its crystal structure reveals the presence of intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions. []

Methyl 2-{[3-(4-nitro­phenyl)-1,2,4-oxa­diazol-5-yl]­methoxy}phenyl­acetate []

Compound Description: This compound was obtained by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole. [] The crystal structure analysis revealed a weak intramolecular C—H⋯N hydrogen bond and intermolecular C—H⋯O and C—H⋯π interactions. []

Methyl 3-(dimethyl­amino)-2-[2-(1-{3-[4-(methyl­sulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(dimethyl­amino)vinyl­oxy)phenyl]acrylate []

Compound Description: This 1,2,4-oxadiazole derivative exhibits intramolecular C—H⋯O and intermolecular C—H⋯π interactions in its crystal structure. []

2-Methyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-1,3,4-thiadiazole []

Compound Description: In this compound, the dihedral angle between the benzene and oxadiazole rings is 4.8 (3)° and the angle between the oxadiazole and thiadiazole rings is 85.6 (3)°. []

1-{[3-(4-Bromo­phen­yl)-1,2,4-oxadiazol-5-yl]meth­yl}-4-[(2,6-dimethyl­phen­yl)amino­carbonyl­meth­yl]piperazine []

Compound Description: Synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole, this compound exhibits intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds in its crystal structure. []

N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimides []

Compound Description: This class of compounds, featuring both oxadiazole and phthalimide groups, was synthesized and studied for potential pharmacological activities. []

8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine []

Compound Description: This compound's molecular conformation is influenced by an intramolecular N—H N hydrogen bond. [] The crystal structure reveals intermolecular N—H O and C— H O hydrogen bonds, π–stacking interactions, and C—H interactions. []

Meth­yl 2-{[3-(2-meth­ylphen­yl)-1,2,4-oxadiazol-5-yl]meth­oxy}phenyl­acetate []

Compound Description: Synthesized by reacting methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole, this compound's structure shows that the plane of the oxadiazole ring forms a small dihedral angle with the directly bonded benzene ring, while being nearly orthogonal to the second benzene ring. []

4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one []

Compound Description: This compound, synthesized through a multi-step reaction sequence including ring-opening, cyclization, substitution, diamine condensation, and Mannich reactions, showed good inhibitory activity against SHP2 protein. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]py rimidin-6yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives []

Compound Description: These compounds, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, were synthesized and screened for antimicrobial activity. [] Some derivatives exhibited activity against Candida albicans. []

N-(2,6-Dimethyl­phen­yl)-2-{2-[3-(3-methoxy­phen­yl)-1,2,4-oxadiazol-5-yl]phen­oxy}acetamide []

Compound Description: This compound's molecular conformation is stabilized by a bifurcated intramolecular N—H⋯(O,N) hydrogen bond. []

1-acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one []

Compound Description: This compound was synthesized through the reaction of N-acetyl-2-indolinone with 3-(4-chloro) phenyl-5-chloromethyl-1,2,4-oxadiazol. [] Its crystal structure analysis revealed the presence of intramolecular C—H…O hydrogen bonds. []

Methyl 3-di­methyl­amino-2-(2-{2-di­methyl­amino-1-[3-(3-pyridyl)-1,2,4-oxa­diazol-5-yl]­vinyl­oxy}phenyl)­acryl­ate []

Compound Description: This compound was synthesized by reacting methyl (2-{[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal. [] Analysis of the crystal structure showed intramolecular C—H⋯O and C—H⋯N interactions, along with intermolecular C—H⋯π interactions. []

Methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate []

Compound Description: Synthesized through the reaction of methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal, this compound's molecular structure reveals the presence of intramolecular C—H⋯O and C—H⋯N hydrogen bonds, as well as intermolecular C—H⋯π and C—H⋯O interactions. []

(Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine []

Compound Description: This compound's crystal structure was determined using X-ray diffraction. []

2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide []

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. [] Intermolecular C–H…O hydrogen bonds are observed in the crystal structure. []

Meth­yl 3-(dimethyl­amino)-2-(2-{2-(dimethyl­amino)-1-[3-(2-methyl­phen­yl)-1,2,4-oxadiazol-5-yl]vinylox­y}phen­yl)acrylate []

Compound Description: This compound was prepared by reacting methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl acetate with N,N-dimethylformamide dimethyl acetal. [] Crystal structure analysis revealed intramolecular C—H⋯O and C—H⋯N hydrogen bonds, and intermolecular C—H⋯π interactions. []

2-[3-(4-Methyl­phenyl)-1,2,4-oxadiazol-5-yl]phenol []

Compound Description: This compound is a planar oxadiazole derivative, stabilized by an intramolecular O—H⋯N hydrogen bond. []

N‐(2,6‐Dimethyl­phen­yl)‐2‐(2‐{3‐[4‐(methyl­sulfan­yl)­phen­yl]‐1,2,4‐oxadiazol‐5‐yl}phen­oxy)acetamide []

Compound Description: In this compound, a bifurcated intramolecular N—H⋯O,N hydrogen bond stabilizes the molecular conformation. [] The dihedral angles between the oxadiazole ring and its neighboring benzene rings are 24.50(19)° and 12.20(18)°. []

8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate []

Compound Description: In the crystal structure of this quinoline derivative, the three aromatic groups are nearly coplanar. [] The crystal packing is stabilized by O—H⋯N hydrogen bonds, π–stacking interactions, and weak C—H⋯O hydrogen bonds. []

3-Aryl-2-(3'-substituted-1',2',4'-oxadiazol-5'-yl)tropane analogs of cocaine []

Compound Description: This series of compounds was synthesized as bioisosteres of cocaine, aiming to target the dopamine transporter. [] Binding affinities for these compounds at the dopamine, serotonin, and norepinephrine transporters were evaluated. []

N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

Compound Description: This compound was synthesized by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with 5-(2-hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole. []

Methyl {2‐[3‐(4‐bromo­phen­yl)‐1,2,4‐oxadiazol‐5‐ylmeth­oxy]phenyl}­acetate []

Compound Description: This compound was synthesized by reacting methyl (2-hydroxyphenyl)acetate with 3-(4-bromo)phenyl-5-chloromethyl-1,2,4-oxadiazole. [] Its crystal structure shows the presence of weak intramolecular C—H⋯N hydrogen bonds. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) []

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders. [] It has been shown to achieve high occupancy of the human brain 5-HT1A receptor at well-tolerated doses. []

Methyl 2-(2-{1-[3-(2-chloro­phen­yl)-1,2,4-oxadiazol-5-yl]-2-(dimethyl­amino)vin­yloxy}phen­yl)-3-(dimethyl­amino)acrylate []

Compound Description: This compound, synthesized by reacting methyl 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate with N,N-dimethylformamide dimethyl acetal, exhibits short intramolecular C—H⋯O contacts in its molecular structure. []

2‐[3‐(4‐Bromophenyl)‐1,2,4‐oxadiazol‐5‐yl]phenol []

Compound Description: This compound's structure is almost planar, possibly due to the presence of an intramolecular O—H⋯N hydrogen bond. [] Weak π–π interactions contribute to the crystal packing. []

2-(3-Phenyl-1,2,4-oxa­diazol-5-yl)-4H-1-benzo­pyran-3-ol []

Compound Description: This compound was prepared by reacting methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate with sodium hydride. [] It exists in the enol form, stabilized by an intramolecular O—H⋯N hydrogen bond. [] All non-hydrogen atoms in the molecule are coplanar. []

2-(2-{3-[4-(Dimethyl­amino)phen­yl]-1,2,4-oxadiazol-5-yl}phen­oxy)-N-(2,6-dimethyl­phen­yl)acetamide []

Compound Description: The molecular conformation of this compound is stabilized by a bifurcated intramolecular N—H⋯(O,N) hydrogen bond. [] The dihedral angles between the oxadiazole ring and the two adjacent benzene rings are 14.10(19)° and 17.90(18)°. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

Compound Description: This compound was synthesized via a three-step protocol and characterized by HRMS, IR, 1H, and 13C NMR spectroscopy. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. [] Its metabolism involves various pathways, including oxidation and conjugation reactions. []

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide []

Compound Description: The structure of this compound was confirmed by nuclear magnetic resonance and X-ray diffraction. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline []

Compound Description: This secondary amine was synthesized by the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline. []

(s)-5-chloro-n-((3-(4-(5,6-dihydro-4h-1,2,4-oxadiazin-3-yl)phényl)-2-oxooxazolidin-5-yl)méthyl)thiophène-2-carboxamide and its derivatives []

Compound Description: These derivatives, synthesized starting from 1-fluoro-4-nitrobenzene, are potent inhibitors of blood coagulation factor Xa. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

Compound Description: This series of compounds was designed and synthesized to explore their antimicrobial activity. [] Docking studies were conducted to understand their potential mechanism of action. []

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915) []

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor discovered through structure-guided drug design. [] It exhibits favorable FLAP binding potency and inhibition of LTB4 synthesis. []

Properties

Product Name

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbenzamide

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C23H19N3O3/c1-28-18-13-11-17(12-14-18)22-25-21(29-26-22)15-24-23(27)20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

YHADKUVOKQXMKR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.